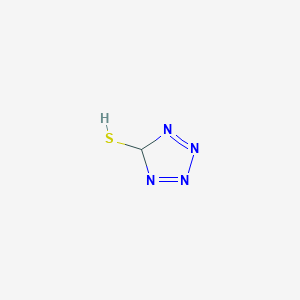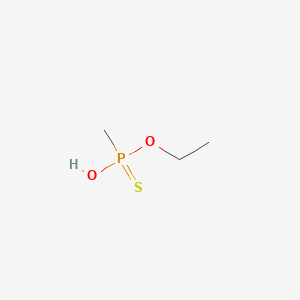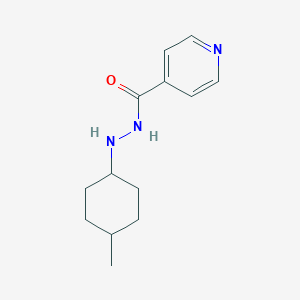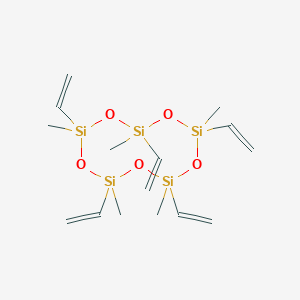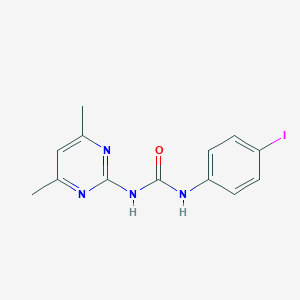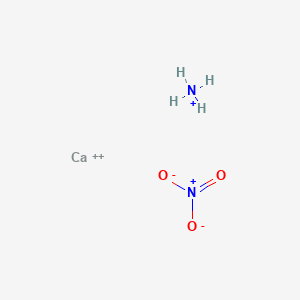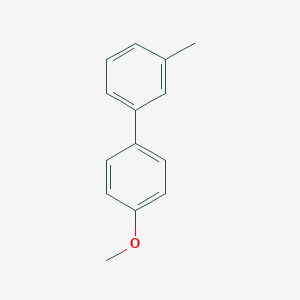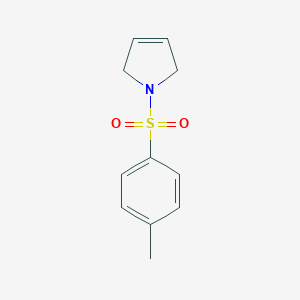
N-(p-Toluenesulfonyl)-3-pyrroline
概要
説明
N-(p-Toluenesulfonyl)-3-pyrroline and its derivatives are a class of compounds that have been extensively studied due to their utility in organic synthesis and potential applications in medicinal chemistry. These compounds are characterized by the presence of a tosyl group attached to a pyrroline or pyrrole ring, which can serve as a protective group or a synthetic handle for further chemical transformations .
Synthesis Analysis
The synthesis of N-(p-toluenesulfonyl)-3-pyrroline derivatives involves various strategies. One approach includes the aminomethylation of N-(p-toluenesulfonylmethyl)-p-toluenesulfonamide to form N-tosyl-aminomethylated compounds, which can be further converted into N-tosylpyrroles with acid catalysts . Another method involves the cyclopalladation of hydrazones derived from N-(p-toluenesulfonyl)-3-acetylpyrrole, leading to the formation of metal complexes . Additionally, the bromination of pyrrole followed by tosylation has been used to prepare stable derivatives like 2-bromo-N-(p-toluenesulfonyl)pyrrole, which are excellent substrates for Suzuki coupling reactions . Furthermore, N-p-toluenesulfonylpyrroles have been synthesized from 1,3-dienes through [4+2]-cycloaddition and subsequent conversion to pyrroles .
Molecular Structure Analysis
The molecular structure of N-(p-toluenesulfonyl)-3-pyrroline derivatives has been elucidated using various spectroscopic techniques, including NMR, UV-Vis, IR, and mass spectrometry. X-ray diffraction analysis has provided detailed insights into the crystal structures of these compounds, revealing their coordination modes and bonding arrangements in metal complexes . The structural studies have shown that these derivatives can act as bidentate ligands, coordinating through the sulfonylimine nitrogen and the pyrrole nitrogen .
Chemical Reactions Analysis
N-(p-toluenesulfonyl)-3-pyrroline derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of pyrrole compounds through condensation with α,β-unsaturated carbonyl compounds . Lewis acid-catalyzed cyanation of pyrroles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been reported to afford 2-cyanopyrroles with excellent regioselectivity . Additionally, these derivatives have been involved in rearrangement reactions, such as the conversion of azetidines into pyrrolidines under Lewis acid conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(p-toluenesulfonyl)-3-pyrroline derivatives are influenced by the presence of the tosyl group. These compounds generally exhibit good stability and can be stored indefinitely at ambient temperature . Their stability and reactivity make them suitable for use in various organic transformations. The tosyl group also enhances the solubility of these compounds in organic solvents, which is beneficial for their application in synthesis .
科学的研究の応用
Ultrasensitive Detection of COVID-19 Virus N Protein
- Scientific Field : Biosensors and Medical Diagnostics .
- Summary of the Application : This study developed a COVID-19 N protein detect strip based on p-toluenesulfonyl modified rare earth fluorescent microspheres . The p-toluenesulfonyl-activated nanomaterials provide reactive sulfonyl esters to covalently attach antibodies or other ligands containing primary amino or sulfhydryl groups to the nanomaterial surface .
- Methods of Application : Antibodies are immobilized on these nanomaterials through the Fc region, which ensures optimal orientation of the antibody, thereby increasing the capture rate of the target analyte . The use of buffers with high ionic strength can promote hydrophobic binding; in addition, higher pH could promote the reactivity of the tosyl group .
- Results or Outcomes : The detection limit of the prepared COVID-19 N protein strips can reach 0.01 ng/mL, so it has great application potential in large-scale population screening .
Synthesis of N-(p-Toluenesulfonyl)-1-(4′-Acetylphenoxy)acrylimidate
- Scientific Field : Organic Synthesis .
- Summary of the Application : The formation of N-sulfonyl-1-aryloxy acrylimidate is described, for the first time, from a consecutive process, which involves a CuAAC reaction, a ketenimine formation and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide .
- Methods of Application : Straightforward treatment of p-toluenesulfonyl azide and 1-(4-prop-2-ynyloxyphenyl)ethanone in the presence of catalytic amounts of copper(I) salicylate afforded N-(p-toluenesulfonyl)-1-(4′-Acetylphenoxy)acrylimidate .
- Results or Outcomes : The structure of this newly synthesized compound was analyzed by NMR spectra and unambiguously established by X-ray analysis .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMIBRUQCUASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456644 | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Toluenesulfonyl)-3-pyrroline | |
CAS RN |
16851-72-2 | |
| Record name | N-Tosyl-2,5-dihydropyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole, 2,5-dihydro-1-[(4-methylphenyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

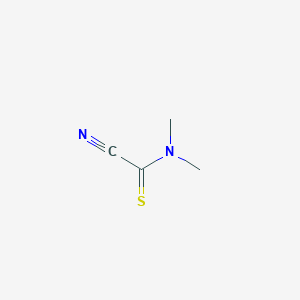
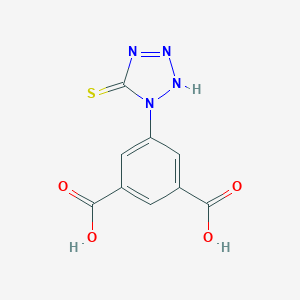
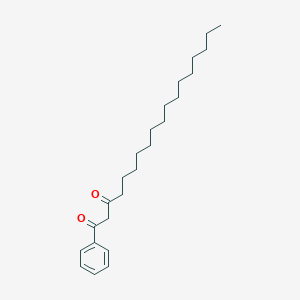
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
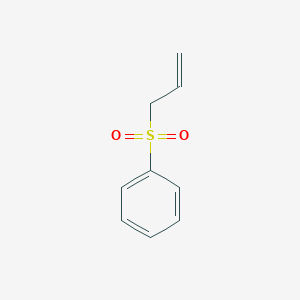
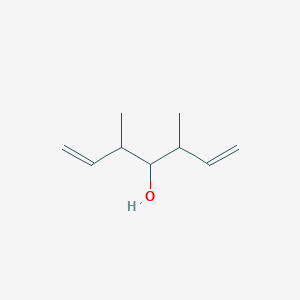
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)
